2-(2-Fluorophenyl)sulfanylpropanenitrile
Description
2-(2-Fluorophenyl)sulfanylpropanenitrile is an organosulfur compound featuring a fluorophenyl group attached via a sulfanyl (thioether) linkage to a propanenitrile backbone. The nitrile moiety may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUMPDSIEPPRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Sulfanyl vs. Sulfonyl Derivatives
- 3-[(2-Fluorophenyl)sulfonyl]propanenitrile (): Replaces the sulfanyl (S-) group with a sulfonyl (SO₂) group. The sulfonyl group increases polarity, acidity (via electron-withdrawing effects), and oxidative stability compared to sulfanyl. Molecular weight: 213.23 g/mol (C₉H₈FNO₂S) vs. ~181 g/mol for the sulfanyl analog. Applications: Likely used in high-polarity environments or as a metabolite of sulfanyl derivatives .
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (): Contains a dinitrile and ketone group instead of a nitrile and sulfanyl. Higher boiling point (399.8°C) and density (1.249 g/cm³) due to increased molecular weight and polarity. Role: A Vonoprazan impurity, highlighting the pharmaceutical relevance of fluorophenyl-containing nitriles .
Halogen Substitution: Fluorine vs. Chlorine
- 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile (): Substitutes fluorine with chlorine at the phenyl ortho position. Molecular weight: 222.71 g/mol (C₁₂H₁₅ClN₂) vs. ~181 g/mol for the fluoro analog. Implications: May exhibit altered pharmacokinetics due to increased hydrophobicity .
Aromatic Substitution Patterns
- 2-(3-Benzoylphenyl)propanenitrile (): Features a meta-benzoylphenyl group instead of ortho-fluorophenyl. Role: A Ketoprofen impurity, emphasizing the importance of nitrile intermediates in NSAID synthesis .
Hybrid Functionalization
- 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile (): Combines difluoropropanenitrile with ethylphenyl and hydroxyethylamine groups. The hydroxyethylamine moiety enhances water solubility, while difluorination increases metabolic resistance. Applications: Likely a precursor for bioactive molecules requiring balanced solubility and stability .
Physicochemical and Functional Comparison Table
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity in 2-(2-fluorophenyl) derivatives enhances binding affinity in drug-receptor interactions compared to chlorine or benzoyl groups .
- Metabolic Stability : Sulfanyl groups resist oxidation better than thioethers but are less stable than sulfonamides or sulfones .
- Synthetic Utility : Nitrile groups in these compounds enable versatile transformations, such as hydrolysis to carboxylic acids or conversion into heterocycles .
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